2-Nitro-4-(trifluoromethoxy)acetanilide

Description

Significance of Fluorinated Aromatic Systems in Organic Chemistry

The incorporation of fluorine into aromatic systems imparts unique and often desirable properties to organic molecules. The trifluoromethoxy group (-OCF₃), as present in 2-Nitro-4-(trifluoromethoxy)acetanilide, is particularly noteworthy. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorinated aromatic compounds are of great importance in various fields:

Pharmaceuticals: Many modern drugs contain fluorine or fluorine-containing groups to enhance their efficacy, improve their pharmacokinetic profile, and increase their metabolic stability.

Agrochemicals: The inclusion of fluorine can lead to the development of more potent and selective herbicides, insecticides, and fungicides.

Materials Science: Fluorinated polymers and materials often exhibit enhanced thermal stability, chemical resistance, and unique optical properties.

Contextualizing Nitro and Acylamino Substituents in Chemical Reactivity

The reactivity of an aromatic ring is profoundly affected by its substituents. In this compound, the nitro (-NO₂) and acylamino (-NHCOCH₃) groups play crucial roles in directing and modulating the ring's reactivity towards various chemical transformations.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. This deactivation is due to the inductive and resonance effects that pull electron density away from the ring, making it less attractive to electrophiles. Consequently, electrophilic attack, if it occurs, is generally directed to the meta position relative to the nitro group. Conversely, the electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.

The acylamino group (acetamido group), on the other hand, is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack at the positions ortho and para to the acylamino group.

The interplay of these substituents, along with the trifluoromethoxy group, creates a unique electronic environment on the aromatic ring of this compound, influencing its synthesis and potential reactions.

Detailed Research Findings

While specific research exclusively detailing the synthesis and reactivity of this compound is not extensively published, its preparation can be inferred from standard organic chemistry principles, particularly the nitration of substituted acetanilides.

A plausible synthetic route involves the nitration of 4-(trifluoromethoxy)acetanilide. In a typical electrophilic aromatic substitution reaction, the starting acetanilide (B955) would be treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. magritek.comjcbsc.org The acylamino group would direct the incoming nitro group to the ortho position, yielding this compound.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 787-57-5 |

| Molecular Formula | C₉H₇F₃N₂O₄ |

| Molecular Weight | 264.16 g/mol |

| Melting Point | 94-96 °C |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide, the following NMR data has been reported. rsc.org

¹H NMR (400 MHz, CDCl₃)

δ 10.22 (s, 1H)

δ 8.54 (d, J = 9.0 Hz, 1H)

δ 8.47 (s, 1H)

δ 7.87 (d, J = 10.7 Hz, 1H)

δ 2.27 (s, 3H)

¹³C NMR (100 MHz, CDCl₃)

δ 168.9

δ 144.4

δ 136.5

δ 134.6

δ 133.9

δ 123.6

δ 84.6

δ 25.6

Infrared (IR) Spectroscopy

N-H stretch: Around 3250-3350 cm⁻¹ for the secondary amide.

C=O stretch (Amide I): A strong absorption around 1660-1680 cm⁻¹.

N-O stretch (Nitro group): Two strong bands, one symmetric around 1345-1385 cm⁻¹ and one asymmetric around 1515-1560 cm⁻¹.

C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹.

C-O stretch (Aryl ether): Around 1200-1250 cm⁻¹.

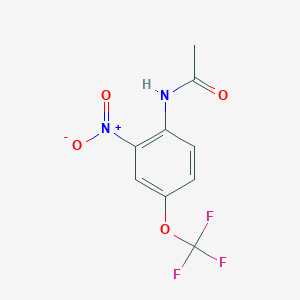

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c1-5(15)13-7-3-2-6(18-9(10,11)12)4-8(7)14(16)17/h2-4H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLBQTSVYJDQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379686 | |

| Record name | N-[2-Nitro-4-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-57-5 | |

| Record name | N-[2-Nitro-4-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Nitro-4'-(trifluoromethoxy)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Ortho-Nitration of Acetamide Derivatives

A critical step in the synthesis is the introduction of a nitro group at the ortho position to the acetamido group. This requires overcoming the natural tendency for para-substitution in electrophilic aromatic substitution reactions of activated benzene (B151609) rings.

The starting material, an acetanilide (B955) derivative, possesses an activating acetamido group (-NHCOCH₃). This group directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the ortho and para positions of the aromatic ring. magritek.com The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.comresearchgate.net The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion. researchgate.net

The acetamido group activates the benzene ring towards electrophilic attack by donating electron density through resonance, making it more nucleophilic than benzene itself. researchgate.net This activation is crucial for the nitration reaction to proceed efficiently.

While the acetamido group directs to both ortho and para positions, the para product is typically favored due to steric hindrance at the ortho positions. wvu.edu However, the choice of nitrating agent can significantly influence the ortho/para product ratio. cdnsciencepub.comcdnsciencepub.com For instance, using acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) can favor the formation of the ortho isomer. cdnsciencepub.comcdnsciencepub.com This is attributed to a proposed mechanism involving an SN2 displacement by the substituent's electrons on the nitrating species. cdnsciencepub.comcdnsciencepub.com

The reaction conditions, such as temperature, also play a role in regioselectivity. numberanalytics.com Lowering the temperature can sometimes increase the proportion of the ortho product. The separation of ortho and para isomers is often achieved through methods like recrystallization, exploiting differences in their physical properties. magritek.com For example, para-nitroacetanilide is almost insoluble in ethanol, allowing for its separation from the more soluble ortho isomer. magritek.com

Incorporation of Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (-OCF₃) group is another key aspect of the synthesis, often carried out on a precursor molecule.

Several methods exist for introducing the trifluoromethoxy group onto an aromatic ring. nih.govmdpi.com One common approach involves the deoxyfluorination of phenol (B47542) fluoroformates using reagents like antimony trifluoride (SbF₃) or sulfur tetrafluoride/hydrogen fluoride (B91410) (SF₄/HF). nih.gov Another strategy is the oxidative desulfurization-fluorination of aryl dithiocarbonates. nih.gov

More recent methods include the silver-mediated cross-coupling of aryl stannanes or aryl boronic acids with a trifluoromethoxide source. nih.gov A notable development is the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration, which provides a route to ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.govdntb.gov.uanih.gov This latter method is particularly relevant for synthesizing precursors to the target molecule.

If the trifluoromethoxy group is introduced before the acetamido group, the subsequent acylation of a trifluoromethoxylated aniline is a necessary step. This is typically achieved by reacting the aniline with an acylating agent such as acetyl chloride or acetic anhydride. researchgate.net The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This process is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Multi-Step Synthetic Routes and Sequential Transformations

The synthesis of 2-Nitro-4-(trifluoromethoxy)acetanilide is inherently a multi-step process that requires careful planning of the reaction sequence. azom.com The order of the nitration and trifluoromethoxylation steps is crucial.

One possible route involves the nitration of 4-(trifluoromethoxy)acetanilide. In this scenario, the trifluoromethoxy group, being an electron-withdrawing group, would influence the regioselectivity of the subsequent nitration. Electron-withdrawing groups are typically meta-directors. youtube.com However, the strongly activating and ortho, para-directing nature of the acetamido group would likely dominate, directing the nitro group to the ortho position.

An alternative pathway could involve the acylation of 2-nitro-4-(trifluoromethoxy)aniline. A process for preparing 2-nitro-4-trifluoromethylaniline from 4-chloro-3-nitro-benzotrifluoride has been patented, which could potentially be adapted for the trifluoromethoxy analogue. google.com

Conversion of Halogenated Precursors

One pathway to obtaining the core structure of the target molecule involves the use of halogenated precursors. A notable example is the synthesis of the closely related compound, 2-nitro-4-trifluoromethylaniline, from 4-chloro-3-nitro-benzotrifluoride. In this process, the halogenated precursor is treated with excess aqueous ammonia (B1221849) at elevated temperatures, typically ranging from 80 to 150 °C. google.com The reaction, which can be enhanced by a copper catalyst, involves the nucleophilic substitution of the chlorine atom with an amino group to yield the final aniline product with remarkable efficiency. google.com

This methodology highlights a robust technique for introducing the amine functionality, which can then be acetylated to form the corresponding acetanilide. This route is particularly valuable for its high conversion rates, often achieving yields in the range of 98-99%. google.com

| Precursor | Reagent | Temperature | Catalyst | Product | Yield |

| 4-Chloro-3-nitro-benzotrifluoride | Aqueous Ammonia | 80-150 °C | Copper (optional) | 2-Nitro-4-trifluoromethyl-aniline | 98-99% |

Sequential Nitration and De-acetylation Processes

The most common synthetic route begins with the acetylation of 4-(trifluoromethoxy)aniline (B150132) to form the precursor, 4-(trifluoromethoxy)acetanilide. This initial step serves a crucial dual purpose: it protects the amino group from oxidation by the strong acids used in nitration and it modulates the directing effect of the substituent. vedantu.com

The subsequent and key step is the electrophilic aromatic substitution reaction, specifically nitration. vedantu.com The 4-(trifluoromethoxy)acetanilide is treated with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. vedantu.comblogspot.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). vedantu.com

Optimization of Reaction Conditions and Process Efficiency

To ensure the viability of synthesis for industrial and laboratory applications, significant focus is placed on optimizing reaction conditions to maximize efficiency and purity.

Yield Enhancement Strategies

Maximizing the yield of this compound hinges on precise control over reaction parameters and effective purification methods. In the nitration of acetanilides, maintaining a low reaction temperature is critical. blogspot.comuomustansiriyah.edu.iq The reaction is highly exothermic, and careful, dropwise addition of the nitrating mixture to the acetanilide solution, often dissolved in a solvent like glacial acetic acid, is necessary to prevent the temperature from rising excessively. magritek.comuomustansiriyah.edu.iq

After the reaction is complete, the product is typically precipitated by pouring the reaction mixture onto crushed ice. blogspot.comuomustansiriyah.edu.iq The crude product is then collected by filtration. The primary strategy for enhancing the yield of the pure desired isomer is recrystallization. vedantu.commagritek.com By using a suitable solvent, such as ethanol, the desired product can be selectively crystallized while impurities and isomeric by-products remain in the solution, allowing for their separation and resulting in a higher yield of the purified compound. vedantu.commagritek.com

Selectivity Control in Synthetic Pathways

Selectivity in the synthesis of this compound refers to the preferential formation of the desired 2-nitro isomer over other potential isomers. The directing effect of the acetamido group is the primary factor governing regioselectivity, strongly favoring substitution at the ortho and para positions. vedantu.commagritek.com With the para position blocked in the precursor molecule, the reaction is inherently selective for the ortho position.

However, controlling reaction conditions is vital to prevent further reactions. A key factor in maintaining selectivity is temperature control. blogspot.comresearchgate.net Allowing the temperature to rise significantly can provide enough energy to overcome the activation barrier for the formation of dinitro products, reducing the selectivity and purity of the desired mononitrated compound. blogspot.com Therefore, the reaction is typically conducted in an ice bath to keep the temperature below 10-20°C. magritek.comuomustansiriyah.edu.iq

| Parameter | Condition | Rationale |

| Temperature | 0-10 °C | Minimizes dinitration and side reactions. blogspot.comuomustansiriyah.edu.iq |

| Reagent Addition | Slow, dropwise | Controls exothermic reaction and maintains low temperature. uomustansiriyah.edu.iq |

| Substrate | Acetanilide form | Protects amine group and directs nitration to the ortho/para position. vedantu.com |

Minimization of Undesired By-product Formation

The primary undesired by-product in this synthesis is the dinitrated acetanilide. The formation of such by-products is minimized by carefully controlling the stoichiometry and reaction conditions. blogspot.com By adding the nitrating mixture slowly, the concentration of the nitronium ion is kept at a minimum, which disfavors a second nitration event on the already deactivated nitro-substituted ring. blogspot.com

Another potential by-product, though less significant in this specific synthesis due to the blocked para position, is the alternative positional isomer. In general acetanilide nitrations, the ortho-isomer is a common by-product to the desired para-isomer. vedantu.commagritek.com These isomers exhibit different physical properties, such as solubility, which allows for their separation during the workup and purification stages. vedantu.com The most effective method for removing these by-products is recrystallization from a solvent like ethanol, in which the desired product and the by-products have differing solubilities. vedantu.commagritek.com

Chemical Reactivity and Transformation Studies

Reactions at the Acetanilide (B955) Amide Group

The acetanilide group, consisting of an amide linkage directly attached to the aromatic ring, is a primary site for specific chemical reactions, notably hydrolysis and substitutions at the nitrogen atom.

The amide bond in acetanilides can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield an aniline (B41778) and a carboxylic acid. For 2-Nitro-4-(trifluoromethoxy)acetanilide, acidic hydrolysis is a common pathway. scribd.com This reaction is essential for converting the acetyl-protected amine back to a primary amine, a crucial step in multi-step syntheses where the amino group requires protection from oxidation during reactions like nitration. byjus.com

The process carried out under acidic conditions, for instance with sulfuric or hydrochloric acid, involves the protonation of the amide's carbonyl oxygen. scribd.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. scribd.com A subsequent proton transfer and elimination of the amine lead to the formation of acetic acid and the corresponding protonated aniline, 2-Nitro-4-(trifluoromethoxy)aniline. magritek.comuomustansiriyah.edu.iq Neutralization of the reaction mixture then yields the free aniline. scribd.com

Reaction Scheme: Acid-Catalyzed Hydrolysis

this compound + H₂O (in presence of H⁺) → 2-Nitro-4-(trifluoromethoxy)aniline + Acetic Acid

Direct N-substitution or further acylation on the amide nitrogen of this compound is generally challenging. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity. nih.gov Consequently, reactions that require a nucleophilic attack by the nitrogen, such as alkylation, are not favored under standard conditions.

While Friedel-Crafts acylation of the aromatic ring is a common reaction for many benzene (B151609) derivatives, the presence of two strong electron-withdrawing and deactivating groups—the nitro group (-NO₂) and the acetamido group (-NHCOCH₃)—makes the aromatic ring of this compound highly electron-deficient. nih.gov This deactivation makes electrophilic aromatic substitution, including further acylation on the ring, difficult to achieve. Catalysts like trifluoromethanesulfonic acid (TfOH) are known to promote acylation reactions under various conditions, but the highly deactivated nature of this specific substrate would likely require harsh reaction conditions. mdpi.com

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group, which opens up a wide array of subsequent synthetic possibilities.

The reduction of an aromatic nitro group to a primary amino group is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.org This reaction converts this compound into 2-Amino-4-(trifluoromethoxy)acetanilide. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups and desired selectivity. jsynthchem.com

Common methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.org Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) is highly efficient. rsc.orgresearchgate.net For instance, the reduction of the closely related 2-nitro-4-methoxy acetanilide to 2-amino-4-methoxy acetanilide is successfully achieved with a Raney Ni catalyst under hydrogen pressure. researchgate.net Another classic method is the use of iron metal in the presence of an acid like acetic acid or hydrochloric acid. rsc.org

| Reducing Agent/System | Conditions | Typical Yield | Reference |

| Catalytic Hydrogenation | |||

| Raney Nickel, H₂ | High pressure, elevated temp. | High | researchgate.net |

| Palladium on Carbon (Pd/C), H₂ | Room temp., atmospheric pressure | High | wikipedia.org |

| Metal-Acid Systems | |||

| Iron (Fe), Acetic Acid | Reflux | Good to High | rsc.org |

| Tin(II) Chloride (SnCl₂), HCl | Room temp. or gentle heating | High | wikipedia.org |

| Other Reagents | |||

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Variable | wikipedia.org |

Reaction Scheme: Reduction of the Nitro Group

this compound --[Reducing Agent]--> 2-Amino-4-(trifluoromethoxy)acetanilide

Beyond complete reduction to an amine, the nitro group can be selectively transformed into other functional groups corresponding to intermediate oxidation states. The specific product depends on the choice of reducing agent and the reaction conditions. wikipedia.org

For example, the partial reduction of nitroarenes can yield hydroxylamines. Reagents such as zinc dust in the presence of aqueous ammonium (B1175870) chloride are effective for this transformation. wikipedia.org Applying these conditions to this compound would be expected to produce N-[2-(Hydroxyamino)-4-(trifluoromethoxy)phenyl]acetamide.

Other potential transformations include reduction to azo compounds using reagents like sodium borohydride (B1222165) in the presence of transition metal complexes, or to azoxy compounds under different conditions. wikipedia.orgjsynthchem.com These selective modifications highlight the versatility of the nitro group as a synthetic handle. nih.gov

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is characterized by its exceptional stability and chemical inertness. The strong carbon-fluorine bonds and the electron-withdrawing effect of the three fluorine atoms make this group highly resistant to chemical cleavage and transformation under most reaction conditions. It does not typically participate in the reactions discussed for the amide and nitro groups.

The primary role of the trifluoromethoxy group in this compound is electronic. It is a potent electron-withdrawing group, which, along with the nitro group, significantly deactivates the aromatic ring towards electrophilic substitution. Its stability also makes it a valuable substituent in medicinal chemistry, where it can serve as a metabolically stable bioisostere for other groups. researchgate.net Therefore, in the context of the chemical transformations of this compound, the -OCF₃ group is best regarded as a stable spectator that modulates the reactivity of the other functional groups.

Nucleophilic Substitution Reactions Involving the OCF₃ Moiety

The trifluoromethoxy (-OCF₃) group is generally considered to be a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its stability is attributed to the strong carbon-oxygen bond and the high electronegativity of the fluorine atoms, which inductively strengthen this bond. However, under forcing conditions or with highly activated aromatic systems, nucleophilic displacement of the trifluoromethoxy group can be achieved.

Research into related compounds has shown that the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the -OCF₃ group can facilitate nucleophilic attack. libretexts.orgopenstax.org In the case of this compound, the nitro group is ortho to the trifluoromethoxy group, which significantly activates the ring towards nucleophilic attack at the carbon bearing the -OCF₃ group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is further stabilized by the electron-withdrawing nitro group. libretexts.orgopenstax.org

Table 1: Factors Influencing Nucleophilic Substitution of the Trifluoromethoxy Group

| Factor | Influence on Reactivity | Rationale |

| Activating Groups | Increases | Strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the -OCF₃ group stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy for the reaction. libretexts.orgopenstax.org |

| Nucleophile Strength | Increases with strength | Stronger nucleophiles are more effective at attacking the electron-deficient aromatic ring. |

| Reaction Conditions | High temperatures and pressures may be required | Overcoming the inherent stability of the C-OCF₃ bond often necessitates harsh reaction conditions. |

Chemical Stability and Transformation Potential of the Ether Linkage

The ether linkage in the trifluoromethoxy group exhibits significant chemical stability. The strong C-F bonds and the electron-withdrawing nature of the trifluoromethyl group make the ether resistant to cleavage under many standard reaction conditions. mdpi.com This stability is a key feature that makes the trifluoromethoxy group a desirable substituent in medicinal chemistry and materials science. mdpi.com

Despite its general stability, the ether linkage can be cleaved under specific, harsh conditions, such as with strong Lewis acids or reducing agents. However, these conditions are often not selective and may affect other functional groups within the molecule.

The primary transformation potential of the trifluoromethoxy group lies not in the cleavage of the ether linkage itself, but in its influence on the reactivity of the aromatic ring and the potential for reactions involving the fluorine atoms, although such reactions are rare and require specialized reagents.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the aromatic ring of this compound is a result of the combined directing effects of the existing substituents. These groups either donate or withdraw electron density from the ring, influencing both the rate and regioselectivity of further substitution reactions.

Directing Effects of Nitro, Acetamido, and Trifluoromethoxy Groups

The directing effects of the substituents on this compound for electrophilic aromatic substitution are summarized below:

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. youtube.comcognitoedu.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. youtube.comlibretexts.org The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. youtube.com

Acetamido Group (-NHCOCH₃): The acetamido group is a moderately activating group and an ortho, para-director. The nitrogen atom can donate its lone pair of electrons into the aromatic ring via resonance, increasing the electron density, particularly at the ortho and para positions. This makes these positions more susceptible to electrophilic attack.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Mechanism of Action |

| -NO₂ | Strongly Deactivating | Meta | Strong -I and -M effects withdraw electron density, especially from ortho and para positions. youtube.comcognitoedu.org |

| -NHCOCH₃ | Moderately Activating | Ortho, Para | +M effect from nitrogen lone pair donates electron density to the ring, primarily at ortho and para positions. |

| -OCF₃ | Deactivating | Ortho, Para | Strong -I effect from fluorine atoms deactivates the ring, while +M effect from oxygen lone pairs directs ortho, para. |

In the context of nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro group is the dominant factor. libretexts.orgopenstax.org It strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Regiochemical Control in Further Derivatization

The regiochemical outcome of further derivatization of this compound depends on whether the reaction is an electrophilic or nucleophilic substitution.

For Electrophilic Aromatic Substitution:

The positions available for substitution are C3, C5, and C6. The directing effects of the three substituents must be considered collectively.

The acetamido group at C1 directs ortho and para (to C2 and C4, which are already substituted, and C6).

The nitro group at C2 directs meta (to C4 and C6).

The trifluoromethoxy group at C4 directs ortho and para (to C3 and C5).

Considering these effects, the most likely positions for electrophilic attack are C6 , which is activated by the acetamido group and directed by the nitro group, and to a lesser extent C3 and C5 , which are directed by the trifluoromethoxy group. The powerful activating effect of the acetamido group likely makes C6 the most favored position.

For Nucleophilic Aromatic Substitution:

The presence of the strong electron-withdrawing nitro group at the C2 position makes the ring susceptible to nucleophilic attack. The most likely sites for nucleophilic attack are the carbons bearing potential leaving groups that are ortho or para to the nitro group. In this molecule, the trifluoromethoxy group at C4 is para to the nitro group. Therefore, this position is activated for nucleophilic aromatic substitution, potentially leading to the displacement of the trifluoromethoxy group by a strong nucleophile. libretexts.orgopenstax.org

Advanced Analytical and Spectroscopic Characterization Methods in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. For 2-Nitro-4-(trifluoromethoxy)acetanilide, a complete characterization would involve ¹H, ¹³C, and ¹⁹F NMR analyses.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons in different parts of the molecule. The aromatic region would show a complex splitting pattern due to the three protons on the benzene (B151609) ring, influenced by the electron-withdrawing nitro group and the trifluoromethoxy group. The acetamido group would exhibit a singlet for the methyl protons and a broader signal for the N-H proton, the chemical shift of which can be solvent-dependent.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| CH₃ (Acetamido) | ~2.2 | Singlet | N/A |

| Aromatic H | 7.0 - 8.5 | Multiplet | J (ortho) = 7-9, J (meta) = 2-3 |

| NH (Amide) | ~8.0 - 10.0 | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be influenced by the attached functional groups. The carbonyl carbon of the acetamido group is expected at the downfield end of the spectrum. The aromatic carbons will have shifts determined by the nitro and trifluoromethoxy substituents. The trifluoromethoxy carbon will show a characteristic quartet due to coupling with the three fluorine atoms.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

| CH₃ (Acetamido) | ~25 |

| Aromatic C | 110 - 150 |

| C=O (Amide) | ~170 |

| CF₃O | ~120 (quartet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Characterization

¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a unique fingerprint for the -OCF₃ group and can be sensitive to the electronic environment of the aromatic ring.

Expected ¹⁹F NMR Data

| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| OCF₃ | ~ -58 to -60 | Singlet |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include the N-H and C=O stretching of the amide group, the asymmetric and symmetric stretching of the nitro group, and the strong C-F and C-O stretching of the trifluoromethoxy group.

Expected FTIR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3100 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 3000 - 2850 |

| C=O Stretch (Amide) | 1700 - 1660 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| N-O Asymmetric Stretch (Nitro) | 1550 - 1500 |

| N-O Symmetric Stretch (Nitro) | 1350 - 1300 |

| C-F Stretch (Trifluoromethoxy) | 1250 - 1000 |

| C-O Stretch (Trifluoromethoxy) | 1100 - 1000 |

Raman Spectroscopy Investigations

Raman spectroscopy, being complementary to FTIR, would provide further insights into the vibrational modes of this compound. Aromatic ring vibrations and the symmetric stretching of the nitro group are typically strong in Raman spectra. The trifluoromethoxy group would also exhibit characteristic Raman signals.

Expected Raman Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| N-O Symmetric Stretch (Nitro) | 1350 - 1300 |

| C-F Symmetric Stretch | ~750 |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds. By ionizing molecules and analyzing the mass-to-charge ratio of the resulting ions and their fragments, researchers can gain deep insights into a compound's chemical makeup.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for the precise determination of a compound's elemental composition. By generating multiply charged ions from a solution, ESI allows for the analysis of a wide range of molecules. The high-resolution mass analyzer provides mass measurements with exceptional accuracy, typically to within a few parts per million (ppm), enabling the unambiguous determination of the molecular formula.

For this compound, HR-ESI-MS analysis in positive ion mode would be expected to yield a prominent protonated molecular ion, [M+H]⁺. The high-resolution measurement of this ion would allow for the confirmation of its elemental composition, C₉H₈F₃N₂O₄⁺. In addition to the protonated molecule, adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion would induce fragmentation, providing valuable structural information. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts thereof. nih.gov

Table 1: Predicted HR-ESI-MS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 265.0431 |

| [M+Na]⁺ | 287.0250 |

| [M+K]⁺ | 302.9989 |

Note: The data in this table is illustrative of typical results and is intended to demonstrate the application of the technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which imparts high energy to the molecules, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.

The analysis of this compound by GC-MS would provide both its retention time from the GC column and its mass spectrum from the MS detector. The mass spectrum would likely show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of related nitroaromatic compounds often reveals characteristic losses. For instance, the fragmentation of 3-aroylbenzofurans bearing a nitro group shows losses of the nitro group. researchgate.net It is plausible that the fragmentation of this compound would involve the loss of the acetyl group, the nitro group, and potentially cleavage of the trifluoromethoxy group.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Identity |

| 264 | [M]⁺ |

| 222 | [M - C₂H₂O]⁺ |

| 218 | [M - NO₂]⁺ |

| 176 | [M - NO₂ - C₂H₂O]⁺ |

Note: The data in this table is illustrative of typical results and is intended to demonstrate the application of the technique.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of compounds that are not sufficiently volatile for GC, including many pharmaceutical compounds and their metabolites. Various ionization techniques can be employed, with ESI being one of the most common.

An LC-MS method for this compound would involve separation on a reversed-phase column, such as a C18 column, using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. rasayanjournal.co.innih.gov The mass spectrometer would then detect the compound as it elutes from the column. LC-MS is highly valuable for impurity profiling, as it can separate and identify related substances present in the sample. The development of an LC-MS method would focus on achieving good chromatographic resolution between the main compound and any potential impurities, as well as optimizing the MS parameters for sensitive detection. nih.gov

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are fundamental for assessing the purity of a chemical compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for determining the purity of non-volatile compounds in research and industry. By pumping a liquid mobile phase through a column packed with a stationary phase, components of a mixture are separated based on their differential interactions with the two phases. A detector, most commonly a UV-Vis detector, is used to quantify the amount of each component as it elutes from the column.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be developed. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. Method development would involve optimizing the mobile phase composition, column type, flow rate, and detector wavelength to ensure that all potential impurities are well-separated from the main peak. For instance, a method for the related compound flutamide, a substituted acetanilide (B955), utilizes a CN column with a mobile phase of acetonitrile and water. bsu.edu.eg

Table 3: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The data in this table is illustrative of typical results and is intended to demonstrate the application of the technique.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile organic compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in a sample, such as residual solvents from the synthesis or starting materials. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

A GC method for analyzing volatile impurities in this compound would involve dissolving the sample in a suitable solvent and injecting it into the GC. The method would be designed to separate potential volatile impurities, such as isomers of trifluoromethoxy aniline (B41778) or trifluoromethoxy nitrobenzene, which could be present as process-related impurities. researchgate.net The retention times of any observed peaks would be compared to those of known standards to identify the impurities.

Table 4: Representative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

Note: The data in this table is illustrative of typical results and is intended to demonstrate the application of the technique.

Elemental Compositional Analysis (CHNS)

Elemental Compositional Analysis, commonly known as CHNS analysis, is a cornerstone technique in chemical research for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is fundamental in verifying the elemental composition of newly synthesized compounds and assessing the purity of known substances. The technique operates on the principle of "dynamic flash combustion," where a sample is combusted in an oxygen-rich environment at high temperatures, typically around 1000°C. rsc.org This process converts the constituent elements into simple gaseous compounds: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOₓ), and sulfur to sulfur dioxide (SO₂). rsc.org

Following combustion, the resulting gases are passed through a reduction tube containing heated copper to convert any nitrogen oxides to nitrogen gas. The mixture of gases is then separated, typically using gas chromatography, and quantified by a thermal conductivity detector (TCD). rsc.orgunipd.it The detector measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample. For a result to be considered reliable, particularly for publications in reputable journals, the experimentally measured elemental percentages should be within a narrow margin, often ±0.4%, of the theoretically calculated values. ubc.ca

For the compound This compound , the theoretical elemental composition can be calculated based on its molecular formula, C₉H₇F₃N₂O₄. matrixscientific.com These theoretical values serve as the benchmark against which experimental results from CHNS analysis would be compared to confirm the compound's identity and purity.

Below is a data table detailing the calculated theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 40.93 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.67 |

| Fluorine | F | 19.00 | 3 | 57.00 | 21.58 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.61 |

| Oxygen | O | 16.00 | 4 | 64.00 | 24.23 |

| Total | 264.16 | 100.00 |

Note: The CHNS analysis technique specifically quantifies Carbon, Hydrogen, Nitrogen, and Sulfur. The percentages for Fluorine and Oxygen are provided for completeness of the compound's composition.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the properties of molecules. DFT is a computational method that models the electronic structure of atoms and molecules to predict their properties. It is widely used due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is geometry optimization. This process involves calculating the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

Illustrative Data from Geometry Optimization:

| Parameter | Typical Data Type | Description |

| Bond Lengths | Angstroms (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, N-O). |

| Bond Angles | Degrees (°) | The angle formed between three connected atoms (e.g., C-N-H, O-N-O). |

| Dihedral Angles | Degrees (°) | The angle between two intersecting planes, used to define the rotational conformation of the molecule. |

| Total Energy | Hartrees or eV | The calculated total energy of the optimized structure, indicating its stability. |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies can be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

This analysis is vital for confirming the molecular structure and for the interpretation of experimental spectra. Theoretical calculations can help assign specific vibrational modes to the observed spectral peaks. For a molecule like this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO2) group, the stretching of the carbonyl (C=O) group in the acetamido moiety, and vibrations associated with the trifluoromethoxy (OCF3) group. In studies of related nitroaromatic compounds, the vibrational bands of the nitro group are often prominent and well-characterized.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, optical properties, and intermolecular interactions. Computational analysis provides a detailed picture of how electrons are distributed within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For nitroaromatic compounds, the HOMO and LUMO are often delocalized over the π-system of the benzene ring and the nitro group, indicating potential for intramolecular charge transfer.

Key Parameters from HOMO-LUMO Analysis:

| Parameter | Unit | Description |

| EHOMO | eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | eV | The energy difference between the LUMO and HOMO, indicating chemical reactivity. |

Charge Transfer Characteristics and Electrostatic Potentials

Intramolecular charge transfer plays a significant role in the properties of many organic molecules. In this compound, the electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the electron-donating potential of the acetamido group, suggests that charge transfer phenomena could be important.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack. For a molecule containing nitro and carbonyl groups, the oxygen atoms would be expected to be regions of high negative potential.

Dipole Moment Calculations

Computational Chemistry and Theoretical Investigations of this compound

Introduction

Computational chemistry and theoretical investigations offer a powerful lens through which to understand the intricate properties and behaviors of molecules like this compound. While specific published research focusing exclusively on the computational analysis of this particular compound is limited, a comprehensive understanding can be built by applying established theoretical principles and examining studies on structurally related compounds. This article explores the potential insights that computational modeling can provide into the reaction mechanisms, structure-reactivity relationships, and solid-state characteristics of this compound.

Applications As a Chemical Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

2-Nitro-4-(trifluoromethoxy)acetanilide functions as a versatile precursor in multi-step organic synthesis. The strategic placement of its functional groups allows for selective chemical transformations. Nitro compounds are recognized as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro functionality. nih.gov The nitro group can, for example, be readily reduced to form an amino group, a key functional group in many biologically active molecules. nih.govmagritek.com This transformation opens a pathway to a wide array of subsequent reactions, such as diazotization or acylation.

Simultaneously, the acetamido group (-NHCOCH₃) can be hydrolyzed to yield a primary amine, providing another route for functionalization. magritek.com The presence of both a nitro and a protected amino group on the same aromatic ring allows chemists to perform reactions at one site while the other remains protected, enabling regioselective synthesis of complex disubstituted benzene (B151609) derivatives. This controlled, stepwise approach is fundamental in the assembly of intricate molecular architectures required for pharmaceuticals and other specialty chemicals. ontosight.ai

Contribution to the Development of Fluorinated Chemical Entities

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. apolloscientific.co.uk The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in medicinal chemistry and materials science. This compound serves as a key building block for introducing this valuable moiety into new chemical entities. apolloscientific.co.uk

The presence of fluorine atoms often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of drug candidates. apolloscientific.co.uknih.govnih.gov Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. nih.govresearchgate.net The use of fluorinated building blocks like this compound is a dominant strategy in drug discovery, allowing for the systematic exploration of the effects of fluorination on a molecule's activity. nih.gov Its structure provides a reliable scaffold for creating libraries of novel fluorinated compounds for screening and development.

Application in Agrochemical Synthesis as an Intermediate

In the agrochemical industry, fluorinated compounds play a crucial role in the development of effective and selective pesticides. nih.gov Many modern herbicides and insecticides derive their potency and stability from the inclusion of fluorine-containing groups. echemi.comnih.gov this compound is identified as an intermediate for agrochemicals. indofinechemical.comechemi.comontosight.ai

Related compounds, such as 2-nitro-4-trifluoromethyl-aniline, are valuable starting materials for the production of crop protection agents. google.com The synthesis of various insecticides and herbicides often involves intermediates containing fluorinated nitroaromatic structures. echemi.comnih.gov By undergoing transformations such as the reduction of the nitro group to an amine, this compound can be converted into precursors for active agrochemical ingredients, contributing to the development of new solutions for crop protection.

Utilization in Dye and Pigment Production

The synthesis of dyes and pigments frequently relies on aromatic nitro compounds as key intermediates. epa.gov Specifically, nitroanilines, which can be derived from nitroacetanilides, are important precursors in the manufacture of azo dyes. magritek.com The production process often involves the reduction of the nitro group to an amine, followed by a diazotization reaction to form a diazonium salt, which is then coupled with another aromatic compound to produce the final dye molecule.

Compounds like 2-nitro-4,5-dichloroacetanilide are noted as important intermediates within the dyestuff industry. google.com Similarly, 2-nitro-4-trifluoromethyl-aniline is a starting product for manufacturing dyes. google.com This established utility of related nitroaromatic compounds suggests a potential role for this compound in the synthesis of specialized dyes and pigments, where the trifluoromethoxy group could impart unique coloristic or performance properties.

Derivatization for Novel Chemical Scaffolds

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached, leading to a diverse range of compounds. The molecular framework of this compound is well-suited for derivatization to create novel chemical scaffolds. The compound's different reactive sites—the nitro group, the acetamido group, and the aromatic ring itself—can be chemically modified to build new molecular frameworks. nih.govmagritek.com

For instance, the amine derived from the reduction of the nitro group can be used as a handle to construct new heterocyclic rings or to link the scaffold to other molecular fragments. This versatility allows for the generation of libraries of unique compounds for high-throughput screening in drug discovery or for the development of new materials. The design and synthesis of new metal-organic frameworks (MOFs), for example, have been achieved using a ligand derived from a related nitro-substituted aromatic compound, highlighting the utility of such building blocks in creating complex, functional materials. nih.gov

Structure Reactivity Relationships and Design Principles in Fluorinated Acetanilides

Electronic Effects of Trifluoromethoxy and Nitro Substituents on Aromatic Ring Reactivity

The chemical reactivity of the aromatic ring in 2-Nitro-4-(trifluoromethoxy)acetanilide is governed by the complex interplay of the electronic effects of its three substituents: the acetamido group (-NHCOCH₃), the nitro group (-NO₂), and the trifluoromethoxy group (-OCF₃). These groups influence the electron density of the benzene (B151609) ring through inductive and resonance effects, thereby activating or deactivating it towards electrophilic or nucleophilic attack. msu.edulumenlearning.com

The acetamido group is generally considered an activating group in electrophilic aromatic substitution. ijarsct.co.in Its nitrogen atom can donate a lone pair of electrons into the aromatic π-system through resonance (+M effect), which increases the electron density on the ring, particularly at the ortho and para positions. researchgate.net However, this is counteracted by an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the nitrogen and oxygen atoms. libretexts.org For the acetamido group, the resonance effect typically outweighs the inductive effect, making the ring more nucleophilic than benzene.

In contrast, the nitro group is a powerful deactivating group. It exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). libretexts.orgminia.edu.eguomustansiriyah.edu.iq The nitrogen atom of the nitro group carries a formal positive charge, which strongly pulls electron density from the ring. minia.edu.eg

Similarly, the trifluoromethoxy group is a potent deactivating group, primarily due to the intense inductive effect (-I) of the three highly electronegative fluorine atoms. nih.govvaia.com This effect significantly reduces the electron density of the aromatic ring. While the oxygen atom possesses lone pairs that could participate in a resonance donation (+M effect), this is largely negated by the strong electron withdrawal of the attached trifluoromethyl group.

In this compound, the activating +M effect of the acetamido group is substantially diminished by the powerful electron-withdrawing properties of both the ortho-nitro and para-trifluoromethoxy groups. This collective electron withdrawal significantly deactivates the aromatic ring, making it much less reactive towards electrophilic aromatic substitution compared to acetanilide (B955) itself. msu.edulumenlearning.com Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -NHCOCH₃ (Acetamido) | -I (Withdrawing) | +M (Donating) | Activating |

| -NO₂ (Nitro) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating |

| -OCF₃ (Trifluoromethoxy) | -I (Strongly Withdrawing) | +M (Weakly Donating, largely negated) | Strongly Deactivating |

Steric Hindrance and its Influence on Reaction Kinetics and Selectivity

Steric hindrance plays a critical role in the chemical behavior of this compound, primarily due to the presence of the nitro group at the ortho position relative to the bulky acetamido group. acs.orgspcmc.ac.in The spatial proximity of these two substituents creates significant steric strain. spcmc.ac.in

This steric crowding has several important consequences:

Inhibition of Coplanarity: To relieve steric strain, the acetamido and/or the nitro group may be forced to twist out of the plane of the benzene ring. spcmc.ac.in This loss of planarity disrupts the overlap between the p-orbitals of the substituent and the aromatic π-system. Consequently, the resonance effects (+M for the acetamido group, -M for the nitro group) are diminished, a phenomenon known as steric inhibition of resonance. spcmc.ac.in

Kinetic Effects: The bulky groups physically obstruct the approach of reagents to the positions on the ring adjacent to them. This steric shielding slows down the rate of reactions that would otherwise occur at these sites. For instance, electrophilic attack at the C3 position (ortho to the acetamido group and meta to the trifluoromethoxy group) would be sterically hindered.

Regioselectivity: Steric hindrance is a key determinant of regioselectivity in reactions involving substituted acetanilides. In the nitration of acetanilide, for example, the para product is heavily favored over the ortho product precisely because the approach of the electrophile to the ortho position is sterically hindered by the acetamido group. ijarsct.co.inacs.orgmagritek.com In the case of this compound, any further substitution would be strongly influenced by the existing steric environment, making certain positions on the ring much less accessible than others. quora.com

Impact of Substituent Pattern on Aromaticity and Stability

The concept of aromaticity is linked to the cyclic delocalization of π-electrons, which imparts significant stability to molecules like benzene. The introduction of strong electron-donating or electron-withdrawing substituents can perturb this delocalization and, consequently, affect the aromaticity and stability of the ring.

Design Principles for Modulating Chemical Behavior

The specific substitution pattern of this compound is not arbitrary but is instead a result of deliberate molecular design principles, particularly those employed in medicinal chemistry and materials science. The incorporation of fluorine and fluorinated groups like trifluoromethoxy (-OCF₃) is a well-established strategy to modulate the chemical and biological properties of a molecule. nih.govresearchgate.netnih.gov

Key design principles involving fluorinated substituents include:

Lipophilicity: The -OCF₃ group is significantly more lipophilic (fat-soluble) than a hydrogen or a methoxy (B1213986) group. nih.gov By incorporating this group, chemists can fine-tune a molecule's lipophilicity, which is a critical parameter affecting its absorption, distribution, membrane permeability, and excretion (ADME) profile. researchgate.netresearchgate.net

Binding Affinity: Fluorine atoms can alter the electronic distribution within a molecule, impacting its ability to bind to biological targets like proteins or enzymes. tandfonline.com The highly polarized C-F bonds can engage in favorable dipole-dipole interactions or form hydrogen bonds with the target, potentially increasing binding affinity and potency. researchgate.net

Modulation of pKa: The powerful electron-withdrawing nature of the -OCF₃ group can significantly lower the pKa of nearby acidic or basic functional groups. researchgate.net This can alter the ionization state of a molecule at physiological pH, which in turn affects its solubility and ability to cross biological membranes.

The presence of the nitro and acetamido groups provides additional handles for chemical modification and can also influence the molecule's electronic properties and potential biological interactions. Thus, the structure of this compound exemplifies a design approach where specific functional groups are strategically placed to achieve a desired profile of reactivity, stability, and physicochemical properties. researchgate.net

| Property | Effect of Introducing -OCF₃ Group | Rationale |

|---|---|---|

| Metabolic Stability | Increase | The C-F bond is very strong and resistant to metabolic cleavage. nih.govresearchgate.net |

| Lipophilicity (logP) | Increase | The fluorinated group reduces interaction with water, making the molecule more fat-soluble. nih.gov |

| Membrane Permeability | Modulate | Increased lipophilicity can improve passage through cell membranes, but excessive lipophilicity can be detrimental. researchgate.net |

| Binding Affinity | Modulate | Can enhance interactions with biological targets through electrostatic or hydrogen bonding interactions. tandfonline.com |

| Acidity/Basicity (pKa) | Modulate | The strong inductive effect can alter the pKa of nearby ionizable groups. researchgate.net |

Advanced Synthetic Strategies and Methodological Innovations

Transition Metal-Catalyzed Functionalization of Fluorinated Acetanilides

Transition metals, particularly palladium and nickel, are cornerstones of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise challenging to construct.

Palladium catalysis offers a versatile platform for the functionalization of fluorinated aromatic compounds. Research has demonstrated its utility in C-N bond formation and direct fluorination, which are key transformations for modifying acetanilide (B955) structures. For instance, the synthesis of fluorinated anilines has been achieved through the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.gov These reactions can be conducted with low catalyst loadings and tolerate a variety of functional groups. nih.gov A notable challenge in palladium-catalyzed reactions is the final reductive elimination step to form the desired bond, especially in fluorination reactions. acsgcipr.org The use of sterically hindered ligands is often crucial to facilitate this step and prevent catalyst aggregation. acsgcipr.org

Innovations in catalyst design have been pivotal. Doubly cationic palladium(II) catalysts have been developed that are effective in fluorinating a broad range of arenes, including those with drug-like complexity. springernature.com Furthermore, palladium-catalyzed fluorination of arylboronic acid derivatives represents another significant route, proceeding through a unique single-electron-transfer (S.E.T.) pathway that involves a Pd(III) intermediate. harvard.edu This method avoids the formation of traditional organopalladium intermediates, yet provides high selectivity. harvard.edu

Table 1: Overview of Palladium-Catalyzed Reactions for Aryl Functionalization

| Reaction Type | Substrates | Catalyst/Ligand Example | Key Feature |

|---|---|---|---|

| C-N Cross-Coupling | Aryl halides, Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos | Forms fluorinated anilines under mild conditions with weak base. nih.gov |

| C-H Fluorination | Arenes | Doubly cationic Pd(II) with terpyridine/phenanthroline ligands | Enables direct fluorination of complex arenes via a Pd(IV)-fluoride species. springernature.com |

| Fluorination of Arylboronic Acid Derivatives | Aryl trifluoroborates | Pd(II) salts | Proceeds via a Pd(III) intermediate through a single-electron-transfer mechanism. harvard.edu |

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. Nickel catalysts have shown unique reactivity in the functionalization of molecules containing C-F bonds. For instance, nickel(0)-catalyzed cross-coupling reactions of acyl fluorides with diorganozinc reagents proceed via oxidative addition of the metal into the C–F bond. researchgate.net This demonstrates nickel's ability to activate robust carbon-fluorine bonds, a critical step for modifying fluorinated compounds.

Furthermore, nickel-mediated oxidative fluorination provides a direct method for introducing fluorine. This one-step process can utilize aqueous fluoride (B91410), simplifying the operational procedure and making it suitable for late-stage fluorination of complex molecules. nih.gov The ability to use aqueous [¹⁸F]fluoride is particularly valuable for applications in Positron Emission Tomography (PET) imaging. nih.gov The development of nickel-catalyzed methods for the fluoroalkylation of olefins further expands the toolkit for creating complex fluorinated molecules. dntb.gov.ua

Table 2: Examples of Nickel-Catalyzed Functionalization Reactions

| Reaction Type | Substrates | Catalyst System | Key Feature |

|---|---|---|---|

| Cross-Coupling | Acyl fluorides, Diorganozinc reagents | Ni(0) complex | Involves oxidative addition into the C-F bond of the acyl fluoride. researchgate.net |

| Oxidative Fluorination | Arylnickel complexes, Aqueous fluoride | Nickel(II) complexes with an oxidant | Enables direct, one-step fluorination using aqueous fluoride sources. nih.gov |

| Metalation/Hydrolysis | Porphyrins | Ni(acac)₂ | Used for the metalation of porphyrins as part of a multi-step synthesis. nih.gov |

Mechanochemical Approaches in Synthesis

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. dtic.mil This approach is particularly relevant for nitration reactions, which are fundamental to the synthesis of compounds like 2-Nitro-4-(trifluoromethoxy)acetanilide. serdp-estcp.milat.ua

Solvent-free mechanochemical nitration of aromatic compounds can be achieved by milling the organic precursor with a solid catalyst and a nitrate (B79036) salt, which serves as the nitronium source. dtic.milserdp-estcp.mil This method avoids the use of aggressive and corrosive chemicals like mixed nitric and sulfuric acids, thereby reducing hazardous waste generation. dtic.milat.ua Studies have shown that catalysts with high acidity and both Brønsted and Lewis acid sites, such as Molybdenum trioxide (MoO₃), are particularly effective. serdp-estcp.mil The reaction rate and yield are influenced by milling parameters, the choice of catalyst, and the properties of the aromatic precursor. serdp-estcp.mil This technique represents a significant advance in making the production of nitro-products safer and more environmentally friendly. serdp-estcp.mil

Table 3: Key Parameters in Mechanochemical Nitration

| Parameter | Description | Example |

|---|---|---|

| Mechanical Action | High-energy ball milling | Planetary mill |

| Aromatic Precursor | The organic compound to be nitrated | Toluene, other aromatics at.ua |

| Nitronium Source | A salt that provides the NO₂⁺ ion | Sodium nitrate at.ua |

| Catalyst | Solid acid catalyst | Molybdenum trioxide (MoO₃) serdp-estcp.milat.ua |

C-H Activation Strategies for Direct Functionalization

Direct C-H activation is a highly sought-after strategy in organic synthesis because it allows for the functionalization of molecules without the need for pre-installed activating groups. bridgewater.edu This approach enhances atom economy and shortens synthetic sequences. bridgewater.edu For acetanilide derivatives, C-H activation provides a direct route to modify the aromatic ring.

A notable application is the direct ortho-trifluoromethylation of electron-deficient 4-substituted acetanilides. nih.govacs.org This copper-free method uses Langlois reagent (NaSO₂CF₃) as the trifluoromethyl source in the presence of an oxidant like tert-butyl hydroperoxide. nih.govacs.org Such reactions offer a direct way to install trifluoromethyl groups, which are important pharmacophores, onto the acetanilide scaffold. Photoredox catalysis has also been employed for C-H functionalization, where visible light mediates the generation of radical species that can react with the aromatic ring. nih.gov These modern strategies represent a paradigm shift, moving from traditional functional group manipulations to direct and selective modification of C-H bonds.

Table 4: C-H Activation Strategies for Acetanilides and Related Aromatics

| Reaction Type | Substrates | Reagents/Catalyst | Key Feature |

|---|---|---|---|

| Ortho-Trifluoromethylation | 4-substituted acetanilides | NaSO₂CF₃ (Langlois reagent), tBuOOH | Copper-free, direct introduction of a CF₃ group at the ortho position. nih.govacs.org |

| Photoredox-Catalyzed Acylation | Acetanilides, Phenylglyoxylic acids | Palladium catalyst, visible light | Ortho-acylation of acetanilides through a proposed Pd(III) intermediate. nih.gov |

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of nitroaromatic compounds, including precursors to 2-Nitro-4-(trifluoromethoxy)acetanilide, often relies on the use of a hazardous nitrating mixture composed of concentrated sulfuric acid and nitric acid. researchgate.netmagritek.comazom.com Similarly, introducing the trifluoromethoxy group can involve harsh reagents. mdpi.com The principles of green chemistry are driving research towards the development of more environmentally benign and efficient synthetic protocols. sphinxsai.com

Future research is focused on several key areas to improve the sustainability of its synthesis:

Alternative Nitration Methods: A significant goal is to replace the conventional mixed-acid process. Research into solid acid catalysts, such as zeolites or supported acids, offers a pathway to milder reaction conditions, easier product separation, and catalyst recyclability. Another eco-friendly approach under investigation avoids the use of sulfuric acid altogether, thereby reducing corrosive waste streams. researchgate.net

Greener Acetylation: The acetylation of the parent aniline (B41778) to form the acetanilide (B955) can be optimized. While conventional methods may use acetic anhydride, greener alternatives using magnesium sulphate-glacial acetic acid systems have been shown to be effective for producing acetanilides, avoiding more hazardous reagents. sphinxsai.comijtsrd.com

Advanced Trifluoromethoxylation: The introduction of the -OCF3 group is a critical step. Modern methods are moving away from traditional harsh fluorinating agents. Oxidative desulfurization-fluorination of xanthates represents a more recent approach, and the development of novel reagents that can deliver the trifluoromethoxy group under milder, catalytic conditions is a major frontier in organofluorine chemistry. mdpi.comresearchgate.net

| Synthetic Step | Conventional Method | Potential Green Alternative | Sustainability Advantage |

|---|---|---|---|

| Nitration | Concentrated H₂SO₄ / HNO₃ mixture researchgate.net | Solid acid catalysts (e.g., zeolites); Sulfuric acid-free conditions researchgate.net | Reduced corrosive waste, catalyst recyclability, milder conditions. |

| Acetylation | Acetic Anhydride | Catalytic acetylation with acetic acid (e.g., MgSO₄ catalyst) ijtsrd.com | Avoids hazardous reagents, improves atom economy. sphinxsai.com |

| Trifluoromethoxylation | Harsh fluorinating agents (e.g., SbF₃/SbCl₅) mdpi.com | Oxidative desulfurization-fluorination; Base-activated reagents mdpi.comnih.gov | Wider functional group tolerance, potentially less toxic reagents. |

Exploration of Novel Chemical Transformations

The multifunctionality of this compound makes it a versatile substrate for novel chemical transformations. Research in this area aims to use the existing functional groups as handles to build more complex molecular architectures.

Nitro Group Manipulations: The nitro group is highly versatile. Its reduction to an amine is a cornerstone transformation, providing access to 2-Amino-4-(trifluoromethoxy)acetanilide, a key precursor for pharmaceuticals and materials. acs.org Modern methods for nitro reduction are increasingly selective and tolerant of other functional groups. Beyond reduction, the nitro group can participate in nucleophilic aromatic substitution (SNAr) reactions, where it can be displaced by various nucleophiles under specific conditions, offering a route to further substituted derivatives. acs.orgresearchgate.net

Anilide and Aromatic Ring Functionalization: The acetamido group can be hydrolyzed to regenerate the free amine, which can then be used in a wide array of reactions. magritek.com Furthermore, the trifluoromethoxy-substituted aniline core can undergo directed ortho-metalation, allowing for the introduction of new substituents at positions adjacent to the existing groups, thereby enabling precise structural elaboration. nih.gov